

Application Notes and Protocols for Mal-PEG4-Glu(OH)-NH-m-PEG24

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Mal-PEG4-Glu(OH)-NH-m-PEG24**

Cat. No.: **B11825772**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

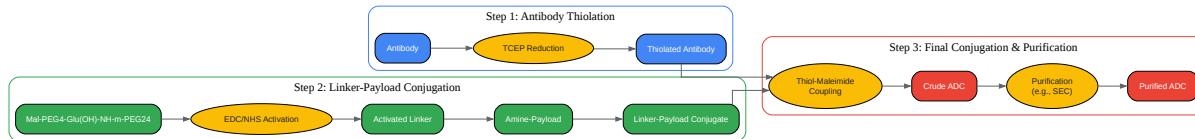
Introduction

Mal-PEG4-Glu(OH)-NH-m-PEG24 is a heterobifunctional polyethylene glycol (PEG) linker designed for the synthesis of advanced bioconjugates, primarily Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This linker features a maleimide group for covalent attachment to thiol-containing molecules such as antibodies or proteins, and a terminal carboxylic acid on a glutamic acid residue for conjugation to amine-containing payloads, ligands, or other molecules. The extended PEG chains (PEG4 and m-PEG24) enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugate.

This document provides an overview of suppliers, pricing information, and detailed protocols for the application of **Mal-PEG4-Glu(OH)-NH-m-PEG24** in the development of PROTACs and ADCs.

Supplier and Pricing Information

Mal-PEG4-Glu(OH)-NH-m-PEG24 is a specialized chemical reagent available from several suppliers. Pricing is typically provided upon request and can vary based on quantity and purity.


Supplier	Product Name	CAS Number	Molecular Weight	Purity	Notes
TargetMol Chemicals	Mal-PEG4-Glu(OH)-NH-m-PEG24	2204309-09-9	1615.84	>98%	A leading supplier of molecules for research. [1]
BroadPharm	Mal-PEG4-Glu(OH)-NH-m-PEG24	2204309-09-9	1615.9	>90%	Offers a range of PEG linkers for bioconjugation.
Vector Laboratories	MAL-dPEG®4-Glu(OH)-NH-m-dPEG®24	2204309-09-9	-	High Purity	Part of their Sidewinder™ series of reagents for ADCs. [2]
CymitQuimica	Mal-PEG4-Glu(OH)-NH-m-PEG24	2204309-09-9	1615.84	98%	Distributor for TargetMol products. [3]
ChemicalBook	Mal-PEG4-Glu(OH)-NH-m-PEG24	2204309-09-9	-	98.00%	Lists various suppliers, including TargetMol.

Note: Pricing is subject to change and should be confirmed with the respective suppliers.

Application: Synthesis of an Antibody-Drug Conjugate (ADC)

ADCs utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to target cells. **Mal-PEG4-Glu(OH)-NH-m-PEG24** can be used to link an antibody to a drug. The following is a general protocol.

Experimental Workflow for ADC Synthesis

[Click to download full resolution via product page](#)

Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Detailed Protocol for ADC Synthesis

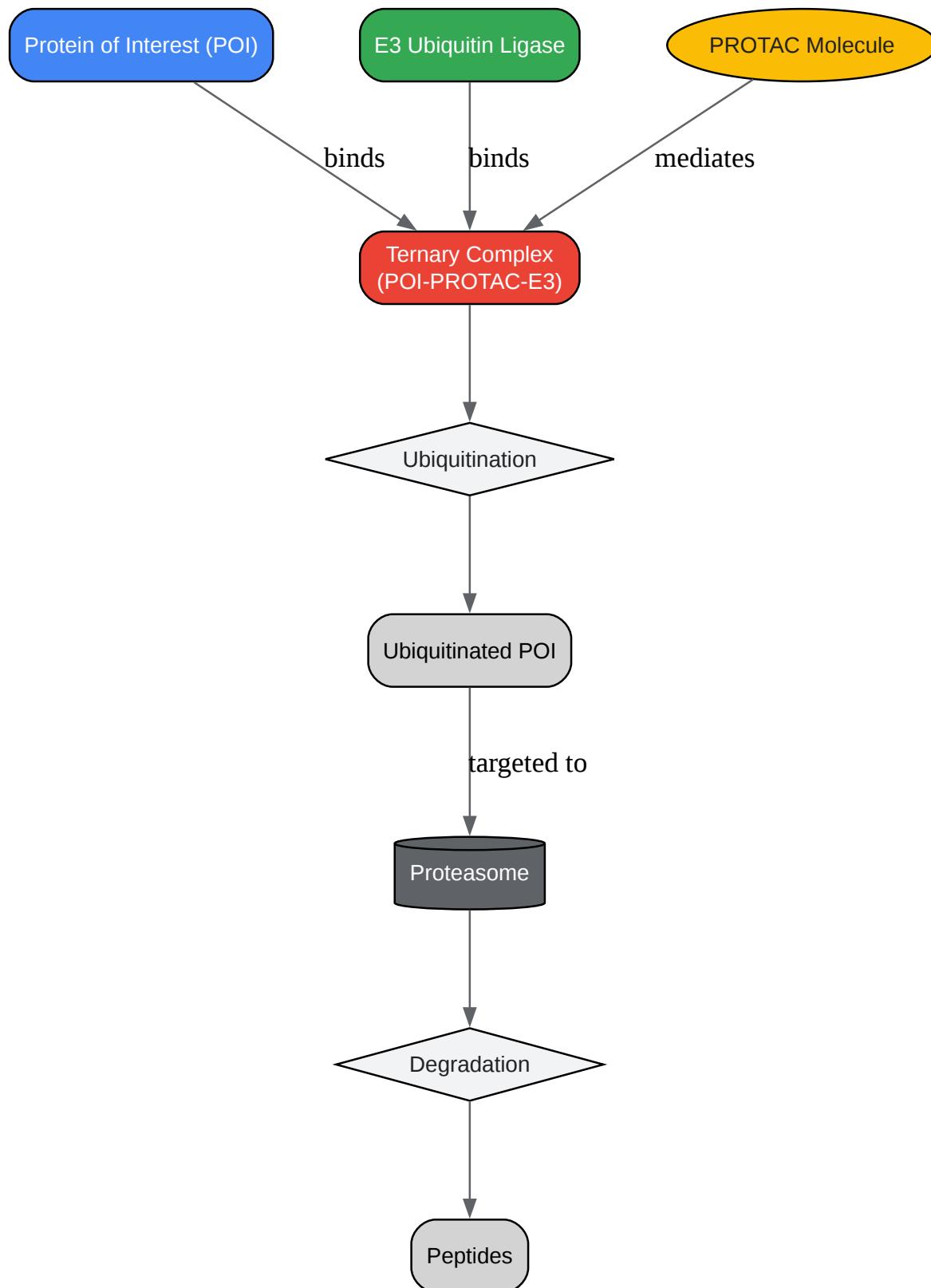
Step 1: Antibody Thiolation (Reduction of Disulfides)

- Prepare Antibody Solution: Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4) to a concentration of 2-10 mg/mL.
- Reduction: Add a 10-20 fold molar excess of a reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) to the antibody solution.
- Incubation: Incubate the reaction mixture for 1-2 hours at 37°C.
- Purification: Remove excess reducing agent using a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

Step 2: Activation of Linker and Conjugation to Payload

- Dissolve Linker: Dissolve **Mal-PEG4-Glu(OH)-NH-m-PEG24** in an anhydrous organic solvent such as DMF or DMSO.

- Activation: Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the linker solution. Stir at room temperature for 1-4 hours to form the NHS ester.
- Payload Conjugation: In a separate vial, dissolve the amine-containing payload (1 equivalent) in DMF or DMSO. Add the activated linker solution to the payload solution. Add 2-3 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
- Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS or TLC.
- Purification: Purify the linker-payload conjugate by chromatography (e.g., HPLC).


Step 3: Conjugation of Linker-Payload to Thiolated Antibody

- Reaction Setup: Add the purified linker-payload conjugate to the thiolated antibody solution at a molar ratio of 5-10 fold excess of the linker-payload.
- Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching: Quench any unreacted maleimide groups by adding a thiol-containing reagent like N-acetylcysteine.
- Purification: Purify the final ADC using size-exclusion chromatography (SEC) or other suitable methods to remove unconjugated linker-payload and antibody.
- Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Application: Synthesis of a PROTAC

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. **Mal-PEG4-Glu(OH)-NH-m-PEG24** can serve as the linker connecting the target protein binder and the E3 ligase ligand.

General Signaling Pathway for PROTAC Action

[Click to download full resolution via product page](#)

Mechanism of Action for a PROTAC.

Detailed Protocol for PROTAC Synthesis

This protocol assumes the target protein binder has a free thiol group and the E3 ligase ligand has a primary amine.

Step 1: Conjugation of Linker to E3 Ligase Ligand

- Dissolve Linker: Dissolve **Mal-PEG4-Glu(OH)-NH-m-PEG24** in an anhydrous organic solvent (e.g., DMF).
- Activation: Activate the carboxylic acid of the linker with EDC and NHS as described in the ADC protocol (Section 3.2, Step 2).
- Conjugation: Add the amine-containing E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide) and a non-nucleophilic base to the activated linker solution.
- Reaction and Purification: Allow the reaction to proceed for 2-16 hours at room temperature and purify the maleimide-linker-E3 ligand conjugate by chromatography.

Step 2: Conjugation to Target Protein Binder

- Dissolve Components: Dissolve the purified maleimide-linker-E3 ligand conjugate and the thiol-containing target protein binder in a suitable solvent (e.g., DMF or a buffered aqueous solution, pH 6.5-7.5).
- Reaction: Mix the two components and stir at room temperature for 2-4 hours.
- Monitoring: Monitor the reaction progress by LC-MS.
- Purification: Purify the final PROTAC molecule by preparative HPLC.
- Characterization: Confirm the structure and purity of the final PROTAC by NMR and high-resolution mass spectrometry.

Characterization of Bioconjugates

Thorough characterization is crucial to ensure the quality and efficacy of the synthesized ADC or PROTAC.

Characterization Method	Purpose	Typical Results for PEGylated Conjugates
Size-Exclusion Chromatography (SEC)	Assess purity and detect aggregation.	A single, sharp peak indicating a homogenous product. PEGylation can reduce aggregation. ^[4]
Hydrophobic Interaction Chromatography (HIC)	Determine the drug-to-antibody ratio (DAR) and assess hydrophobicity.	A distribution of peaks corresponding to different DAR species. Longer PEG chains decrease hydrophobicity. ^[5]
Mass Spectrometry (MS)	Confirm the molecular weight of the conjugate and determine the DAR.	Observed mass should correspond to the theoretical mass of the antibody plus the mass of the linker-drug multiplied by the DAR.
In vitro Cytotoxicity Assay	Determine the potency of an ADC.	Dose-dependent cell killing of target-expressing cells. PEG linkers generally do not negatively impact potency. ^[4]
Western Blot / In-cell Target Degradation Assay	Confirm the degradation of the target protein by a PROTAC.	A dose-dependent decrease in the target protein band. Flexible PEG linkers can enhance degradation efficiency. ^[6]
Pharmacokinetic (PK) Studies	Evaluate the in vivo stability and clearance of the conjugate.	PEGylation generally leads to a longer circulation half-life and reduced clearance. ^[4]

Conclusion

Mal-PEG4-Glu(OH)-NH-m-PEG24 is a versatile and valuable tool for the development of next-generation biotherapeutics like ADCs and PROTACs. Its bifunctional nature allows for the controlled and efficient conjugation of diverse molecular entities, while the incorporated PEG chains offer significant advantages in terms of solubility and in vivo performance. The protocols provided herein serve as a comprehensive guide for researchers to effectively utilize this linker in their drug discovery and development efforts. It is important to note that these are general protocols and may require optimization for specific antibodies, payloads, and ligands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. shop.bio-connect.nl [shop.bio-connect.nl]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Mal-PEG4-Glu(OH)-NH-m-PEG24 | CymitQuimica [cymitquimica.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Mal-PEG4-Glu(OH)-NH-m-PEG24]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11825772#mal-peg4-glu-oh-nh-m-peg24-supplier-and-pricing>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com